molecular formula C7H9N3OS B2381562 (2-Methoxypyridin-3-yl)thiourea CAS No. 1103427-47-9

(2-Methoxypyridin-3-yl)thiourea

Cat. No.: B2381562
CAS No.: 1103427-47-9
M. Wt: 183.23
InChI Key: KRMVCPFWSGSMAG-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)thiourea (CAS 1103427-47-9) is a chemical compound supplied with a minimum purity of 95% . It serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and drug discovery research. The structure of this compound, featuring both a methoxypyridine ring and a thiourea moiety, suggests its primary application lies in the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. The thiourea group is a key functional group known for its ability to form multiple hydrogen bonds, making it a privileged scaffold in the design of enzyme inhibitors and receptor ligands. Researchers can utilize this compound in the exploration of new chemical entities for various therapeutic areas. As a derivative of 2-methoxypyridine, it offers specific reactivity and electronic properties that can be leveraged to fine-tune the physicochemical characteristics of lead compounds. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxypyridin-3-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVCPFWSGSMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103427-47-9
Record name (2-methoxypyridin-3-yl)thiourea
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Advanced Structural Elucidation and Conformational Analysis of 2 Methoxypyridin 3 Yl Thiourea

Crystallographic Investigations

While specific single-crystal X-ray diffraction data for (2-Methoxypyridin-3-yl)thiourea is not publicly available, a thorough understanding of its probable solid-state structure can be inferred from extensive studies on similar pyridyl thiourea (B124793) derivatives.

Single-crystal X-ray diffraction studies on various pyridyl thiourea compounds reveal key structural motifs that are likely to be present in this compound. A predominant feature in N-(2-pyridyl)thiourea derivatives is the formation of a pseudo-seven-membered ring via an intramolecular hydrogen bond between a thioamide proton (N-H) and the nitrogen atom of the pyridine (B92270) ring. buu.ac.thnih.gov This interaction results in a relatively planar trans-cis geometry of the thiourea fragment. nih.gov

However, for a 3-pyridyl substituted thiourea, such as the title compound, this intramolecular hydrogen bond is geometrically less favorable. Instead, intermolecular hydrogen bonding is expected to be the dominant interaction dictating the molecular conformation. In a study of a meta-substituted pyridyl thiourea, N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, intermolecular N-H···N hydrogen bonds link neighboring molecules into infinite zigzag chains, demonstrating a different supramolecular assembly compared to their 2-pyridyl counterparts. asianpubs.org

The thiourea backbone in these derivatives generally exhibits C-N bond lengths that are intermediate between a single and double bond, and a C=S bond that is often elongated due to resonance. buu.ac.th For instance, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the C=S bond distance is 1.6921(11) Å, while the C-N bond lengths are around 1.34-1.36 Å. nih.gov

Table 1: Selected Crystallographic Data for Representative Pyridyl Thiourea Derivatives

Compound Crystal System Space Group Key Hydrogen Bonds Ref
N,N′-bis(5-picolyl)thiourea Monoclinic P2₁/c Intramolecular N-H···N, Intermolecular N-H···S washington.edu
N-phenyl-N'-(2-pyridyl)thiourea Monoclinic P2₁/c Intramolecular N-H···N, Intermolecular N-H···S (dimer) buu.ac.th
N-phenyl-N'-(3-pyridyl)thiourea Monoclinic P2₁/c Intermolecular N-H···N (chain), Intermolecular N-H···S (dimer) buu.ac.th
1-(4-Methylpyridin-2-yl)thiourea (Polymorph 1α) Monoclinic P2₁/c Intermolecular N-H···S (dimer), N-H···N (chain) researchgate.net

The crystal packing of pyridyl thioureas is primarily governed by a network of hydrogen bonds. The most common interactions are intermolecular N–H···S hydrogen bonds, which typically lead to the formation of centrosymmetric dimers. buu.ac.th These dimers can then be further linked into more complex architectures.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Studies on 1-(4-methylpyridin-2-yl)thiourea have revealed the existence of at least two polymorphic forms (1α and 1β). researchgate.netscispace.com These polymorphs, while both crystallizing in the monoclinic system, exhibit distinctly different intermolecular hydrogen bonding patterns, leading to different crystal packing and potentially different physicochemical properties. researchgate.netscispace.com This highlights the conformational flexibility of the pyridyl thiourea scaffold and the subtle energetic balance between different possible hydrogen-bonding motifs.

Co-crystallization, which involves combining two or more neutral molecules in a single crystal lattice, is another important area of investigation. Thiourea itself is an excellent co-former due to its strong hydrogen-bonding capabilities. rsc.org Co-crystals of mercaptopyridines with thiourea have been synthesized, where the components are linked by N–H···S hydrogen bonds. rsc.org The ability of pyridyl thioureas to form co-crystals offers a strategy to modify their solid-state properties. nih.govnih.gov Reaction crystallization is one of the methods used to obtain such co-crystals. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound in various states.

Although experimental NMR spectra for this compound are not reported in the searched literature, the expected chemical shifts can be reliably predicted based on data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons. The N-H protons of the thiourea group are anticipated to appear as broad singlets at a downfield chemical shift, likely in the range of δ 7.0–12.0 ppm, due to hydrogen bonding and the electron-withdrawing nature of the thiocarbonyl group. nih.govwashington.eduresearchgate.net The protons on the pyridine ring would appear in the aromatic region (δ 6.7–8.2 ppm), with their exact shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing thiourea moiety. chemicalbook.com The methoxy (–OCH₃) protons would give a sharp singlet, typically around δ 3.9 ppm. chemicalbook.com

¹³C NMR: In the carbon NMR spectrum, the most downfield signal would be that of the thiocarbonyl carbon (C=S), which is characteristically found in the δ 173–184 ppm region for thiourea derivatives. sci-hub.seresearchgate.net The carbons of the pyridine ring would resonate in the aromatic region (δ 105–165 ppm). chemicalbook.comosti.gov The methoxy carbon (–OCH₃) is expected to have a chemical shift in the range of δ 50–60 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H (Thiourea) 7.0 - 12.0 (broad) -
C=S (Thiourea) - 173 - 184
Pyridine-H 6.7 - 8.2 -
Pyridine-C - 105 - 165

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by vibrations of the thiourea and pyridyl moieties.

N-H Stretching: Bands corresponding to N-H stretching vibrations are expected in the 3100–3400 cm⁻¹ region. The presence of multiple bands and broadening in this region would be indicative of extensive hydrogen bonding. iosrjournals.orgmdpi.com

Thioamide Bands: The thiourea group gives rise to several characteristic "thioamide" bands, which are complex mixed vibrations. These include bands around 1500–1560 cm⁻¹ (primarily N-H bending), 1250–1350 cm⁻¹ (C-N stretching and N-H bending), and a band with significant C=S stretching character often found in the 700–750 cm⁻¹ range. mdpi.com

Other Vibrations: Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would appear in the 3000–3100 cm⁻¹ and 1400–1600 cm⁻¹ regions, respectively. Asymmetric and symmetric C-O-C stretching from the methoxy group are also expected, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=S stretching vibration, which can sometimes be weak or coupled in the IR spectrum, often gives a more intense and readily identifiable band in the Raman spectrum. chemicalbook.com The symmetric breathing modes of the pyridine ring are also typically strong in Raman spectra.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
ν(N-H) 3100 - 3400
ν(C-H) aromatic 3000 - 3100
ν(C=C), ν(C=N) 1400 - 1600
Thioamide I (δN-H) 1500 - 1560
Thioamide II (νC-N + δN-H) 1250 - 1350
νasym(C-O-C) ~1250
νsym(C-O-C) ~1030
Thioamide III (νC-N + νC=S) 950 - 1050

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N,N′-bis(5-picolyl)thiourea
N-phenyl-N'-(2-pyridyl)thiourea
N-phenyl-N'-(3-pyridyl)thiourea
1-(4-Methylpyridin-2-yl)thiourea
N-(2-Furoyl)-N′-(2-pyridyl)thiourea
N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea
N,N′-bis[2-(dimethylamino)phenyl]thiourea
Thiourea
4-mercaptopyridine

Mass Spectrometry

Mass spectrometry provides critical insights into the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity. The electron ionization mass spectrum (EI-MS) of related thiourea compounds typically shows a prominent molecular ion peak, indicating a degree of stability. sapub.org For this compound, with a molecular formula of C₇H₉N₃OS, the expected monoisotopic mass is approximately 183.04663 Da. uni.luuni.lu

Analysis of fragmentation pathways in similar heterocyclic thioureas reveals that decomposition often begins with the loss of simple functional groups, followed by the cleavage of the heterocyclic rings. sapub.org The pyrimidine (B1678525) and pyridine rings, common in related structures, tend to be more stable and often appear in larger fragments. sapub.org Predicted mass spectrometry data for this compound suggests the formation of several key adducts and fragments under analysis.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Formula Adduct m/z
[M+H]⁺ 184.05391
[M+Na]⁺ 206.03585
[M-H]⁻ 182.03935
[M+NH₄]⁺ 201.08045
[M+K]⁺ 222.00979

This table presents predicted m/z values for common adducts of this compound, calculated using computational models.

Conformational Preferences and Isomerism

The three-dimensional structure of this compound is not static; it is defined by a delicate balance of intramolecular interactions and rotational possibilities. These factors dictate the molecule's preferred shape, or conformation, in different environments.

A defining feature of many ortho-substituted pyridyl thioureas is the formation of an intramolecular hydrogen bond. buu.ac.th In the case of this compound, the arrangement of the methoxy group on the pyridine ring is crucial. While a methoxy group at the ortho-position relative to the thiourea substituent might not participate directly in hydrogen bonding in the same way a hydroxyl group would, the nitrogen atom of the pyridine ring can. acs.org

Specifically, a hydrogen bond can form between one of the N-H protons of the thiourea group and the nitrogen atom of the pyridine ring (N-H···N). buu.ac.th This interaction leads to the formation of a stable, planar, six-membered pseudo-ring. rsc.org This type of intramolecular hydrogen bonding is a key factor in stabilizing a specific conformation of the molecule, making it more rigid. rsc.org Studies on related structures have confirmed that this pseudo-ring formation is a common and significant conformational feature. buu.ac.th

Conformational isomers, also known as rotamers, arise from the rotation around single bonds. youtube.com For this compound, significant rotational freedom exists around the C-N bond connecting the pyridine ring to the thiourea moiety and, to a lesser extent, the C-S bond of the thiourea group.

The thiourea N-H groups can exist in either cis or trans configurations relative to the thiocarbonyl (C=S) group. nih.govresearchgate.net The interconversion between these forms is possible without breaking bonds. youtube.com The relative stability of these rotamers is influenced by both steric hindrance and electronic effects. rsc.orgyoutube.com The rotation around the C(aryl)-N(thiourea) bond determines the orientation of the pyridine ring relative to the thiourea plane. The formation of the intramolecular hydrogen bond discussed previously significantly restricts this rotation, favoring a synperiplanar arrangement where the pyridine nitrogen and the thiourea sulfur atom are on the same side. scispace.com

The electronic nature of substituents also has a profound effect. Electron-withdrawing groups, such as trifluoromethyl groups, can increase the acidity of the N-H protons, which in turn can affect hydrogen bonding strength and conformational equilibria. nih.govacs.org The methoxy group (-OCH₃) on the pyridine ring in this compound is generally considered electron-donating. Its presence influences the electron density of the pyridine nitrogen, which can modulate the strength of the intramolecular N-H···N hydrogen bond and thereby affect the conformational preference. Studies on similar systems show that even subtle changes, like the difference between a urea (B33335) (C=O) and a thiourea (C=S) group, can alter conformational preferences due to the larger size of the sulfur atom, which may prevent the molecule from adopting a fully planar conformation. beilstein-journals.orgmst.edu

Supramolecular Interactions and Crystal Engineering of 2 Methoxypyridin 3 Yl Thiourea Derivatives

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the principal drivers in the self-assembly of thiourea (B124793) derivatives. wikipedia.org The thiourea moiety (-NH-C(=S)-NH-) provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), facilitating the formation of robust and predictable patterns. The presence of the pyridyl nitrogen atom and the methoxy (B1213986) group in (2-Methoxypyridin-3-yl)thiourea introduces additional sites for hydrogen bonding, leading to more complex and diverse networks.

N-H···S Hydrogen Bonds

The most prevalent hydrogen bonding motif in thiourea derivatives involves the interaction between the N-H proton of one molecule and the sulfur atom of a neighboring molecule. scispace.com This interaction is a cornerstone of their supramolecular chemistry, often leading to the formation of one-dimensional chains or cyclic dimers. scispace.com In the case of this compound, the N-H groups of the thiourea backbone can form strong N-H···S hydrogen bonds, which are fundamental to the construction of larger assemblies. The strength and geometry of these bonds can be influenced by the electronic properties of the substituents on the pyridine (B92270) ring.

Thioureas are recognized as potent hydrogen-bond donors, a characteristic that is somewhat counterintuitive given the lower electronegativity of sulfur compared to oxygen in ureas. wikipedia.org This enhanced acidity of the N-H protons is attributed to the electronic nature of the thiocarbonyl group. wikipedia.org This property makes the N-H···S interactions particularly significant in directing the crystal packing.

N-H···N Hydrogen Bonds

The presence of the nitrogen atom in the pyridine ring of this compound introduces an additional hydrogen bond acceptor site. This allows for the formation of N-H···N hydrogen bonds, where the N-H group of the thiourea moiety interacts with the pyridyl nitrogen of an adjacent molecule. This type of interaction can lead to the formation of distinct supramolecular synthons, which are structural units formed by intermolecular interactions. For instance, in some pyridyl thiourea derivatives, nearly planar centrosymmetric N-H···N hydrogen-bonded dimers have been observed. researchgate.net The competition and cooperation between N-H···S and N-H···N hydrogen bonds can result in complex and varied packing arrangements, including the formation of polymeric zigzag tapes in the crystal structure. researchgate.net

Other Non-Covalent Interactions (e.g., π-π Stacking)

The geometry of these stacking interactions can vary, from perfectly co-facial to parallel-displaced or edge-to-face arrangements. mdpi.com The presence of substituents on the pyridine ring can influence the nature and strength of these interactions. For example, electron-donating groups like the methoxy group in this compound can affect the electron density of the aromatic ring and thus modulate the π-π stacking. nih.gov In some crystal structures of related compounds, π-π stacking interactions are observed to link hydrogen-bonded layers or chains, creating a three-dimensional network. researchgate.net

Design Principles for Crystal Engineering with Pyridyl Thioureas

The predictable nature of the hydrogen bonding motifs in thioureas makes them excellent building blocks for crystal engineering. rsc.org The primary design principle revolves around the robust formation of N-H···S and N-H···N hydrogen bonds to create desired supramolecular synthons. By strategically modifying the substituents on the pyridyl ring, it is possible to fine-tune the intermolecular interactions and control the resulting crystal packing.

Key design strategies include:

Utilizing Strong and Directional Hydrogen Bonds: The N-H···S and N-H···N hydrogen bonds are the most reliable interactions for directing the assembly of pyridyl thioureas. ucl.ac.uk

Controlling Molecular Conformation: The conformation of the thiourea group (cis-trans or trans-trans) can dictate the type of hydrogen-bonded assembly that forms (dimer or chain). This can sometimes be influenced by the steric bulk of the substituents.

Introducing Secondary Interaction Sites: The incorporation of functional groups that can participate in other non-covalent interactions, such as π-π stacking or weaker C-H···O/N hydrogen bonds, provides an additional layer of control over the supramolecular architecture. researchgate.net

By applying these principles, it is possible to design and synthesize pyridyl thiourea derivatives with specific network topologies, such as one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks.

Formation of Dimeric and Polymeric Supramolecular Assemblies

The interplay of N-H···S and N-H···N hydrogen bonds in pyridyl thioureas frequently leads to the formation of either dimeric or polymeric supramolecular assemblies.

Dimeric Assemblies: A common motif in the crystal structures of N,N'-disubstituted thioureas is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds, creating a characteristic R2(8) ring motif. In the context of this compound, such dimers could be a fundamental building block. These dimeric units can then be further organized in the crystal lattice through weaker interactions like π-π stacking or C-H···O bonds.

Polymeric Assemblies: Alternatively, when the hydrogen bonding pattern extends in one or more directions, polymeric assemblies are formed. scispace.com For instance, a repeating N-H···S interaction can lead to the formation of a one-dimensional chain. scispace.com Similarly, the involvement of the pyridyl nitrogen in N-H···N hydrogen bonding can create extended chains or tapes. researchgate.net In some cases, a combination of different hydrogen bonds can lead to the formation of more complex two- or three-dimensional polymeric networks. nih.gov The specific assembly adopted is often a delicate balance of the strengths of the various intermolecular forces at play.

Influence of Substituent Position on Supramolecular Aggregation

The position of substituents on the pyridine ring can have a profound impact on the supramolecular aggregation of pyridyl thiourea derivatives. nih.gov This influence stems from both steric and electronic effects.

Steric Effects: The size and position of a substituent can sterically hinder the formation of certain hydrogen bonding motifs. For example, a bulky substituent near the pyridyl nitrogen might favor the formation of N-H···S hydrogen-bonded chains over N-H···N bonded dimers.

Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) can modulate the acidity of the N-H protons and the basicity of the pyridyl nitrogen and the thiocarbonyl sulfur. nih.gov An electron-donating group, such as the methoxy group in the 2-position of this compound, can increase the electron density on the pyridine ring and the pyridyl nitrogen, potentially strengthening N-H···N hydrogen bonds. Conversely, it might slightly decrease the acidity of the N-H protons. The position of the substituent is critical; for instance, a substituent at the 2-position will have a different electronic influence on the pyridyl nitrogen compared to a substituent at the 4-position. This can lead to different competitive balances between the various possible hydrogen bonds and ultimately to different supramolecular structures.

Research on related systems has shown that even subtle changes in substituent position can lead to dramatically different crystal packing, highlighting the sensitivity of supramolecular self-assembly to molecular structure. rsc.org

Computational and Theoretical Investigations of 2 Methoxypyridin 3 Yl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For (2-Methoxypyridin-3-yl)thiourea, a DFT approach, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to optimize its molecular geometry and investigate its electronic properties. researchgate.net Such calculations would reveal key details about bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

Introducing heterocyclic substituents, such as the pyridine (B92270) ring in this compound, is known to affect the electron density distribution within the molecule. biointerfaceresearch.com The methoxy (B1213986) group, being an electron-donating group, would further influence this distribution. DFT calculations can precisely map these electronic effects.

Calculation of Molecular Orbitals and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For thiourea (B124793) derivatives, these parameters have been shown to correlate with their biological activity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea and methoxypyridine moieties. The LUMO, conversely, would likely be distributed over the pyridine ring. The precise energies and distributions would be determined through DFT calculations.

Natural Bond Orbital (NBO) analysis is another computational tool that would be employed to provide a detailed picture of the charge distribution across the molecule. This analysis quantifies the charges on individual atoms, offering insights into the molecule's polarity and the nature of its chemical bonds.

Conformational Energy Landscape Analysis

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A conformational energy landscape analysis maps the potential energy of the molecule as a function of these rotations. For this compound, the key rotational barriers would be around the C-N bond connecting the pyridine ring to the thiourea group and the C-N bonds within the thiourea moiety itself.

Computational studies on similar thiourea catalysts have demonstrated the importance of understanding the conformational behavior, as it can be crucial for their function. github.io These studies often reveal multiple low-energy conformations, with the global minimum representing the most stable structure. The relative energies of different conformers, such as E and Z rotamers, can be calculated to predict their populations at a given temperature. github.io For this compound, steric and electronic interactions between the methoxy group, the pyridine ring, and the thiourea group would dictate the preferred conformation.

Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation. For this compound, the following spectra would be of interest:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The predicted frequencies and intensities of the vibrational modes, such as the N-H, C=S, and C-O stretching vibrations, can aid in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts provide valuable information for assigning the signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This would provide insight into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Theoretical Studies on Non-Covalent Interactions

Non-covalent interactions play a critical role in the structure, stability, and function of molecules. mdpi.com For this compound, the primary non-covalent interactions would be hydrogen bonds. The thiourea moiety is an excellent hydrogen bond donor, with its N-H groups capable of forming strong hydrogen bonds. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Theoretical studies can model both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding, for instance between an N-H group of the thiourea and the nitrogen of the pyridine ring or the oxygen of the methoxy group, could influence the molecule's conformation. Intermolecular hydrogen bonding would be crucial in determining the crystal packing of the compound in the solid state. These interactions are known to be significant in the biological activity of thiourea derivatives, as they are involved in binding to biological targets like proteins. biointerfaceresearch.com

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions, providing a deeper understanding of the forces that govern the supramolecular chemistry of this compound.

Coordination Chemistry of 2 Methoxypyridin 3 Yl Thiourea with Metal Ions

Ligand Properties of (2-Methoxypyridin-3-yl)thiourea

The coordinating behavior of a ligand is fundamentally determined by the availability and nature of its donor atoms. Thiourea (B124793) derivatives are renowned for their flexible and multi-faceted coordinating abilities, stemming from the presence of multiple potential donor sites. nih.govksu.edu.tr

This compound possesses several potential donor atoms, making it a polydentate ligand. The primary donor sites are the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the thiourea backbone. ksu.edu.trmdpi.com In addition to these, the structure includes a pyridine (B92270) ring, which contains a nitrogen atom, and a methoxy (B1213986) group, which contains an oxygen atom. Both of these can potentially participate in coordination.

The potential donor atoms are:

Thiocarbonyl Sulfur (S): The sulfur atom is a soft donor and typically the most common coordination site in thiourea-type ligands, readily forming bonds with a variety of transition metals. mdpi.comresearchgate.net

Thiourea Nitrogen (N, N'): The two nitrogen atoms of the thiourea moiety are potential hard donor sites. Coordination can occur through one of these nitrogen atoms, often in conjunction with the sulfur atom to form a chelate ring. mdpi.com

Pyridine Nitrogen (N_pyridyl): The nitrogen atom within the pyridine ring is a well-known coordination site in many ligands and can participate in complex formation.

Methoxy Oxygen (O): The oxygen atom of the methoxy group is another potential hard donor site, although its participation in coordination is generally less common compared to the other available sites unless it is part of a favorable chelate ring formation. researchgate.net

grainPotential Donor Atombubble_chartFunctional GrouplinkTypical Donor Type
SulfurThiocarbonyl (C=S)Soft
NitrogenThiourea (-NH-)Hard/Borderline
NitrogenPyridine RingBorderline
OxygenMethoxy (-OCH₃)Hard
Table 1: Potential Donor Sites in this compound.

Due to the presence of multiple donor atoms, this compound is expected to exhibit ambidentate or polydentate behavior. Thioureas can coordinate in several ways:

Monodentate Coordination: The ligand can bind to a metal center through a single atom, most commonly the sulfur atom. This is a frequent coordination mode for thiourea derivatives. mdpi.com

Bidentate Chelation: The ligand can form a stable chelate ring by coordinating through two donor atoms simultaneously. For thiourea derivatives, S,N-bidentate coordination is common. mdpi.com In the case of this compound, several bidentate modes are conceivable, such as (S, N_thiourea) or (N_pyridyl, N_thiourea) chelation.

Bridging Ligand: The ligand could potentially bridge two metal centers, for example, by coordinating through the sulfur to one metal and the pyridine nitrogen to another.

This versatility allows for the formation of a wide variety of metal complexes with different structures and properties. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is a well-established area of coordination chemistry. asianpubs.org

The synthesis of transition metal complexes with thiourea derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. jocpr.com A general synthetic route for a complex of this compound would involve dissolving the ligand in a solvent like ethanol (B145695) or DMSO and adding a solution of a transition metal salt (e.g., chlorides or perchlorates of copper, nickel, zinc, or palladium). mdpi.comjocpr.com The reaction is often stirred at room temperature or refluxed to ensure completion, followed by isolation of the solid complex by filtration. jocpr.com

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the thiourea ligand to a metal ion induces characteristic shifts in the IR spectrum. A decrease in the frequency of the ν(C=S) band and changes in the ν(N-H) bands are indicative of sulfur and/or nitrogen coordination. ksu.edu.trmdpi.com

NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of coordination. A downfield shift of the ¹³C signal for the C=S carbon, for instance, suggests coordination through the sulfur atom. mdpi.com

Elemental Analysis: This technique is used to confirm the stoichiometry of the synthesized complexes. mdpi.com

Molar Conductivity Measurements: These measurements help determine whether the complexes are electrolytes or non-electrolytes in solution, providing insight into whether anions are part of the coordination sphere. mdpi.com

analyticsTechniquetrack_changesExpected Observations for Complexation
IR SpectroscopyShift in ν(C=S), ν(N-H), and pyridine ring vibration frequencies. mdpi.com
¹H NMRShift of N-H proton signals and aromatic protons of the pyridine ring. mdpi.com
¹³C NMRDownfield shift of the thiocarbonyl (C=S) carbon signal. mdpi.com
Molar ConductivityLow values for neutral complexes, higher values for ionic complexes. mdpi.com
Table 2: Common Techniques for Characterizing Metal Complexes of Thiourea Derivatives.

While the coordination chemistry of thiourea derivatives with transition metals is extensively studied, their complexes with main group metals are less documented. However, the fundamental principles of synthesis would be similar, involving the reaction between the ligand and a main group metal salt. The characterization would also employ similar spectroscopic and analytical methods to elucidate the structure and bonding.

Structural Analysis of Coordination Compounds

The definitive determination of a coordination compound's structure is achieved through single-crystal X-ray diffraction. rsc.org For thiourea-metal complexes, this technique reveals critical information such as bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. nih.gov

Studies on analogous thiourea complexes have revealed a variety of coordination geometries depending on the metal ion and the stoichiometry of the complex. rsc.org For example, complexes with d¹⁰ metal ions like Cu(I) and Zn(II) often exhibit a distorted tetrahedral geometry, while Ni(II) and Cu(II) can form square planar complexes. rsc.org

For a ligand like this compound, structural analysis would be crucial to identify the precise coordination mode. It would confirm whether the ligand acts as a monodentate sulfur donor or as a bidentate ligand, and if so, which of the other potential donor atoms (N_thiourea, N_pyridyl, or O_methoxy) is involved in chelation. The analysis would also detail the role of hydrogen bonding, which is significant in the crystal packing of thiourea compounds. nih.govksu.edu.tr

No Published Research Found on the Coordination Chemistry of this compound

Consequently, it is not possible to provide a detailed and scientifically accurate article on the coordination geometry, ligand conformation, chelation behavior, stability, reactivity, or mechanistic aspects of metal complexes involving this specific ligand as requested. The strict adherence to the provided outline, which requires in-depth research findings, cannot be fulfilled without available empirical data.

General principles of coordination chemistry suggest that this compound possesses potential donor atoms in the pyridyl nitrogen, the thiourea sulfur, and the thiourea nitrogen atoms, making it a candidate for acting as a chelating ligand with metal ions. The methoxy group could also influence the electronic properties of the pyridine ring and, consequently, its coordination behavior.

However, without experimental evidence from techniques such as X-ray crystallography, spectroscopy (NMR, IR, UV-Vis), or kinetic and thermodynamic studies, any discussion on the following topics would be purely speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article:

Mechanistic Studies of Metal-Ligand Binding

Furthermore, the creation of data tables with detailed research findings is unachievable in the absence of published studies.

It is recommended to consult specialized chemical databases or future publications in the field of coordination chemistry for any emerging research on this compound and its metal complexes.

Reactivity and Reaction Mechanisms of 2 Methoxypyridin 3 Yl Thiourea

Reactions at the Thiourea (B124793) Moiety (e.g., Alkylation, Acylation)

The thiourea portion of (2-Methoxypyridin-3-yl)thiourea is a versatile functional group capable of undergoing a variety of reactions, most notably at its sulfur and nitrogen atoms.

Alkylation: The sulfur atom of the thiourea moiety is a soft nucleophile and readily undergoes S-alkylation with alkyl halides to form isothiouronium salts. While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, the general reactivity pattern of thioureas suggests that it would react with alkyl halides to yield the corresponding S-alkylisothiouronium halides. The reaction conditions would typically involve a polar solvent and a suitable base to facilitate the reaction.

Acylation: Acylation of thioureas can occur at either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the acylating agent. nih.govnih.gov Hard acylating agents, such as acid chlorides, tend to favor N-acylation, while softer acylating agents might favor S-acylation. For unsymmetrical thioureas, regioselectivity in N-acylation is often influenced by the electronic environment of the nitrogen atoms. nih.gov In the case of this compound, the nitrogen atom attached to the pyridine (B92270) ring and the terminal nitrogen atom would exhibit different reactivities. The synthesis of N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with an amine. nih.gov

Reaction TypeReagentPotential ProductRef
S-AlkylationAlkyl Halide (R-X)(2-Methoxypyridin-3-yl)isothiouronium halide biointerfaceresearch.com
N-AcylationAcid Chloride (RCOCl)N-Acyl-(2-methoxypyridin-3-yl)thiourea nih.govnih.gov

Reactions Involving the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic attack. The presence of the methoxy (B1213986) group at the 2-position and the thiourea group at the 3-position further modulates this reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Substitution typically occurs at the 3- and 5-positions. In 2-methoxypyridine (B126380), the methoxy group is an activating, ortho-, para-directing group. Therefore, for this compound, electrophilic attack would be directed to the positions ortho and para to the methoxy group, which are the 3- and 5-positions. However, the 3-position is already substituted. Thus, electrophilic substitution is most likely to occur at the 5-position of the pyridine ring. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings as the Lewis acid catalyst coordinates with the ring nitrogen. quimicaorganica.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. abertay.ac.uk The presence of a good leaving group is typically required for such reactions. In this compound, the methoxy group at the 2-position could potentially act as a leaving group under harsh conditions with strong nucleophiles. The Chichibabin reaction, which involves amination of the pyridine ring with sodium amide, is a classic example of nucleophilic substitution on pyridine, typically occurring at the 2- or 6-position. abertay.ac.uk

Oxidation and Reduction Processes

Oxidation: The thiourea moiety is susceptible to oxidation, and the products formed depend on the nature of the oxidizing agent and the reaction conditions. p2infohouse.org Mild oxidizing agents, such as hydrogen peroxide in neutral or acidic media, can oxidize thioureas to the corresponding formamidine (B1211174) disulfides. p2infohouse.org Stronger oxidizing agents can lead to the formation of thiourea dioxides, sulfinic acids, and ultimately urea (B33335) and sulfate. p2infohouse.orgrsc.org The oxidation of thioureas can be catalyzed by metal complexes. For instance, a ruthenium complex has been shown to catalyze the oxidation of thiourea by hydrogen peroxide. rsc.org While specific studies on the oxidation of this compound are limited, it is expected to follow these general pathways. The pyridine ring itself is generally resistant to oxidation, but under strong oxidizing conditions, N-oxidation to form the corresponding pyridine N-oxide can occur.

Reduction: The reduction of the thiourea moiety is not a common transformation. The pyridine ring, however, can be reduced under various conditions. Catalytic hydrogenation over platinum or palladium catalysts can reduce the pyridine ring to a piperidine (B6355638) ring. The reduction of pyridine derivatives can also be achieved using dissolving metal reductions or with reducing agents like sodium borohydride (B1222165) under specific conditions. The methoxy group on the pyridine ring is generally stable to these reduction conditions.

Hydrolysis and Degradation Pathways

Hydrolysis: Thioureas can undergo hydrolysis under acidic or basic conditions to yield urea, hydrogen sulfide, and the corresponding amine. The hydrolysis of this compound would be expected to produce 3-amino-2-methoxypyridine, carbon dioxide, and ammonia (B1221849) or their respective salts depending on the pH. The rate of hydrolysis is dependent on temperature and pH.

Thermal Degradation: Upon heating, thioureas can decompose. The decomposition products can be complex and depend on the substitution pattern and the presence of other reactive groups. For this compound, thermal degradation could potentially lead to the formation of 2-methoxy-3-isothiocyanatopyridine through the elimination of ammonia, although this has not been experimentally verified in the available literature.

Mechanistic Insights into Chemical Transformations

The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry.

Nucleophilic Attack at the Thiocarbonyl Group: Many reactions of the thiourea moiety, such as alkylation and acylation, proceed via nucleophilic attack of the sulfur or nitrogen atoms on an electrophilic center. The tautomeric equilibrium between the thione and thiol forms of thiourea plays a crucial role in its reactivity. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring: The mechanisms for reactions on the pyridine ring follow the established pathways for heterocyclic aromatic compounds. Electrophilic substitution proceeds through the formation of a cationic sigma complex (Wheland intermediate), while nucleophilic aromatic substitution can occur via an addition-elimination (SNAr) mechanism or through the formation of a pyridyne intermediate. quimicaorganica.orgabertay.ac.uk

Oxidation Mechanisms: The oxidation of thioureas often involves initial attack of the oxidant on the sulfur atom. Subsequent steps can involve radical intermediates or further oxidation of the initial products. p2infohouse.org Computational studies on thiourea analogs have been used to understand their reactivity and interaction with biological targets. nih.govresearchgate.net

While detailed mechanistic studies specifically for this compound are not widely reported, the general principles of thiourea and pyridine chemistry provide a strong framework for understanding its chemical transformations. Further experimental and computational work is needed to fully elucidate the specific reaction pathways and intermediates for this particular compound.

Non Clinical Applications and Functional Material Design Based on 2 Methoxypyridin 3 Yl Thiourea

Applications in Crystal Engineering and Supramolecular Materials

The design of crystalline organic solids with specific structures and functions, a field known as crystal engineering, heavily relies on predictable and robust intermolecular interactions. Thiourea (B124793) derivatives are valuable in this context due to their capacity for forming strong and directional hydrogen bonds. nih.gov The N-H protons of the thiourea group act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. This allows for the formation of well-defined supramolecular synthons, which are structural units that guide the assembly of molecules into larger, ordered architectures. mersin.edu.trresearchgate.net

The ability to form these predictable hydrogen-bonding patterns makes (2-Methoxypyridin-3-yl)thiourea a promising building block for the construction of functional supramolecular materials. These materials could find applications in areas such as selective guest inclusion, catalysis, and the development of materials with specific optical or electronic properties. The understanding of the relationship between molecular structure and crystal packing is crucial for the rational design of such materials.

Agricultural Applications

Thiourea and its derivatives have been widely investigated for their potential applications in agriculture, demonstrating a range of biological activities that can be harnessed for crop protection and enhancement. nih.govmersin.edu.tr The this compound molecule, combining the features of a thiourea and a pyridine (B92270), is of interest for its potential as an insect growth regulator, an antifungal agent, a herbicide, and a plant growth regulator.

Role as Insect Growth Regulators

Insect Growth Regulators (IGRs) are compounds that interfere with the growth and development of insects, often with greater selectivity and lower toxicity to non-target organisms compared to conventional insecticides. nih.gov Thiourea derivatives have emerged as a promising class of IGRs. Their primary mode of action is often the inhibition of chitin (B13524) synthesis, a crucial component of the insect exoskeleton. This disruption of the molting process is lethal to the insect larvae. researchgate.net

Research on various thiourea derivatives has demonstrated their efficacy against significant agricultural pests like the cotton leafworm, Spodoptera littoralis. nih.govresearchgate.net For example, studies on novel oxopropylthiourea derivatives have shown significant insecticidal activity, with some compounds exhibiting toxicity comparable to the commercial IGR lufenuron. researchgate.net The biological effects of these compounds often manifest as morphological malformations in pupae and a reduction in adult emergence. researchgate.net The structure of the substituent groups on the thiourea core plays a critical role in determining the insecticidal potency. For instance, the presence of fluorophenyl and cyanoacetamide groups in certain thiourea derivatives has been linked to high activity against S. littoralis. researchgate.net

While specific data on this compound is not extensively documented in publicly available research, the known insecticidal properties of pyridine derivatives and thiourea compounds suggest its potential in this area. mdpi.comnih.govnih.govresearchgate.net The table below presents data for related thiourea derivatives against Spodoptera littoralis, illustrating the potential for this class of compounds.

Table 1: Insecticidal Activity of Selected Thiourea Derivatives Against 2nd Instar Larvae of Spodoptera littoralis
CompoundLC₅₀ (ppm) after 72hReference
Oxopropylthiourea Derivative 82.412 researchgate.net
Oxopropylthiourea Derivative 33.505 researchgate.net
Oxopropylthiourea Derivative 23.810 researchgate.net
Lufenuron (Commercial IGR)2.295 researchgate.net

Antifungal Agents in Crop Protection

Fungal diseases pose a significant threat to crop yields worldwide, necessitating the development of effective antifungal agents. Thiourea derivatives have been recognized for their antifungal properties against a range of pathogenic fungi. researchgate.netnih.govmdpi.com The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the fungus.

Studies have shown that certain thiourea derivatives are active against plant pathogens such as Fusarium oxysporum and Botrytis cinerea. researchgate.netnih.gov For example, some quinoxaline (B1680401) derivatives incorporating a thiourea moiety have demonstrated potent activity against F. oxysporum. nih.gov Botrytis cinerea, the causal agent of gray mold, is another major target for antifungal research. nih.govnih.govmdpi.commdpi.comresearchgate.net While direct studies on this compound against these specific plant pathogens are limited in the available literature, the general antifungal activity of both thiourea and pyridine derivatives suggests potential efficacy. researchgate.netnih.govmdpi.com The table below shows the antifungal activity of a neocryptolepine (B1663133) derivative against several plant pathogenic fungi, illustrating the potential of heterocyclic compounds in this area.

Table 2: Antifungal Activity (EC₅₀ in μg/mL) of a Neocryptolepine Derivative (Z24) Against Various Plant Pathogens
FungusEC₅₀ (μg/mL)Reference
Botrytis cinerea0.48 nih.gov
Sclerotinia sclerotiorum0.96 nih.gov
Fusarium graminearum>50 nih.gov
Fusarium oxysporum>50 nih.gov
Rhizoctonia solani1.12 nih.gov
Phytophthora capsici1.64 nih.gov

Herbicidal Activity

The search for new herbicides with novel modes of action is crucial for managing weed resistance. Thiourea derivatives have been investigated as potential herbicides. nih.govacs.orgrsc.org One of the key targets for many herbicides is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govucanr.eduwikipedia.orgnih.govresearchgate.net This enzyme is essential for the biosynthesis of branched-chain amino acids in plants. Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately resulting in plant death. ucanr.edu

Table 3: Herbicidal Activity of Selected Pyrimidine (B1678525) Thiourea Derivatives on Root Growth of Brassica napus L. at 100 mg/L
CompoundInhibition Rate (%)Reference
Compound 4d81.5 acs.orgrsc.org
Compound 4fData not specified acs.orgrsc.org

Plant Growth Regulatory Effects

Studies on various crops have shown that arylthiourea derivatives containing a pyridine ring can significantly promote root growth. nih.govmdpi.com For instance, one study found that a specific arylthiourea derivative (compound A2) more than doubled the root growth of rice compared to the commercial plant growth regulator naphthylacetic acid (NAA). nih.gov The proposed mechanism for this effect is that the thiourea derivative mimics the activity of auxin, a key plant hormone, by binding to the auxin receptor TIR1 and upregulating auxin-responsive genes. nih.gov Other research has demonstrated that seed treatment with thiourea can enhance germination and seedling vigor in citrus. nih.gov The presence of the pyridine ring in this compound is also significant, as various pyridine derivatives have been patented for their plant growth-regulating properties. asianpubs.org

Table 4: Effect of a Pyridine-Containing Arylthiourea Derivative (A2) on Rice Growth
ParameterEffect of Compound A2Reference
Root GrowthSignificantly promoted (more than twice the effect of NAA) nih.gov
Dry Matter AccumulationEnhanced nih.gov
Chlorophyll ContentIncreased nih.gov

Chemical Sensors and Anion Recognition Systems

The ability of thiourea derivatives to form strong and specific hydrogen bonds makes them excellent candidates for the development of chemical sensors, particularly for the detection of anions. acs.orgnih.govfrontiersin.org Anion recognition is a significant area of supramolecular chemistry due to the crucial roles anions play in biological and environmental systems. The thiourea moiety is a powerful hydrogen-bond donor, capable of binding to anions through its two N-H groups. frontiersin.org

The incorporation of a pyridine ring, as in this compound, can enhance the anion binding capabilities. The pyridine nitrogen can participate in the binding event, either through direct interaction or by influencing the acidity of the thiourea protons. The design of anion sensors often involves coupling the thiourea recognition site to a chromogenic or fluorogenic unit. documentsdelivered.comnih.govnih.gov Upon binding of an anion, a change in the electronic properties of the system occurs, leading to a detectable signal such as a change in color (colorimetric sensor) or fluorescence. documentsdelivered.comnih.gov

Studies on thiourea-based receptors have shown high affinities for various anions, particularly basic ones like fluoride (B91410) and acetate. acs.orgnih.gov In some cases, the interaction with the anion can lead to the deprotonation of the thiourea, resulting in a distinct color change. rsc.org The selectivity of the sensor for different anions can be tuned by modifying the structure of the receptor. The methoxy (B1213986) group on the pyridine ring of this compound can also play a role in modulating the electronic properties and, consequently, the sensing behavior. While specific anion sensing data for this compound is not extensively detailed, the principles established for related pyridyl thiourea receptors provide a strong foundation for its potential in this application.

Table 5: Association Constants (log K) for Anion Binding by a Thiourea-Based Receptor (MT4N) in DMSO
Anionlog K₁Reference
F⁻5.98 acs.orgnih.gov
CH₃COO⁻Data not specified acs.orgnih.gov
H₂PO₄⁻Data not specified acs.orgnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their antioxidant capabilities, which are attributed to their ability to scavenge a variety of reactive oxygen species (ROS). mdpi.comresearchgate.netfarmaciajournal.com While specific studies on the antioxidant activity of this compound are not extensively documented, the general mechanisms of thioureas provide a strong basis for its potential in this area.

Thioureas are known to be effective scavengers of superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. nih.gov The primary mechanism of action against superoxide radicals involves the conversion of the carbon-sulfur double bond (thione) into a sulfhydryl group, forming a new sulfhydryl compound. nih.gov This transformation effectively neutralizes the radical species. The rate constant for the reaction between thiourea and superoxide radicals has been estimated at 1.1 x 10³ M⁻¹ s⁻¹. nih.gov

The antioxidant activity of thiourea derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comfarmaciajournal.com For instance, certain 1,3-bis(3,4-dichlorophenyl) thiourea derivatives have demonstrated potent antioxidant activity, with IC₅₀ values of 45 µg/mL in the DPPH assay and 52 µg/mL against ABTS free radicals. mdpi.com The presence of electron-donating or withdrawing groups on the thiourea scaffold can significantly influence the antioxidant capacity. farmaciajournal.com

In the case of this compound, the methoxy group on the pyridine ring could potentially enhance its antioxidant properties through its electron-donating nature, which may stabilize the radical intermediates formed during the scavenging process. The nitrogen atom in the pyridine ring could also participate in the antioxidant mechanism.

Table 1: Antioxidant Activity of Selected Thiourea Derivatives

CompoundAssayIC₅₀ (µg/mL)Reference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 mdpi.com
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 mdpi.com
Compound 29 (a thiourea derivative)DPPH5.8 mdpi.com
Compound 27 (a thiourea derivative)DPPH42.3 mdpi.com
Compound 24 (a thiourea derivative)DPPH45 mdpi.com

This table presents data for various thiourea derivatives to illustrate the potential antioxidant efficacy of this class of compounds.

Applications in Analytical Chemistry and Metallurgy

The thiourea functional group is well-known for its ability to form stable complexes with a wide range of metal ions. annexechem.com This chelating property makes thiourea and its derivatives valuable reagents in analytical chemistry and metallurgy. annexechem.com

In analytical chemistry, thiourea is utilized for the separation and determination of metal ions. annexechem.com Its capacity to form distinctively colored or insoluble complexes with specific metals allows for their qualitative detection and quantitative measurement. The presence of both sulfur and nitrogen atoms in the thiourea moiety facilitates strong coordination to metal centers.

For this compound, the additional coordination sites offered by the pyridine nitrogen and the methoxy oxygen could lead to enhanced selectivity and stability of the resulting metal complexes. This could potentially enable more sensitive and selective analytical methods for the detection of certain metal ions.

In the field of metallurgy, thiourea plays a role in the extraction of precious metals such as gold and silver from their ores. annexechem.com It acts as a leaching agent, forming soluble complexes with the metal ions, which can then be separated from the ore matrix. The specific structure of this compound might offer advantages in leaching processes, potentially leading to more efficient or environmentally benign extraction methods.

Catalytic Applications of this compound and its Metal Complexes

Thiourea-based molecules have emerged as effective organocatalysts in a variety of organic transformations. rsc.org Their catalytic activity often stems from the ability of the N-H protons to act as hydrogen bond donors, activating electrophilic substrates. rsc.org Chiral thiourea derivatives are particularly important in asymmetric synthesis, where they can induce enantioselectivity. rsc.org

This compound possesses the necessary functional groups to act as an organocatalyst. Its thiourea moiety can participate in hydrogen bonding, while the pyridine ring can also influence the catalytic environment. It could potentially catalyze reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones. annexechem.com

Furthermore, the strong ligating properties of thiourea derivatives make them excellent candidates for the formation of metal complexes with catalytic activity. mdpi.com The nitrogen and sulfur atoms of the thiourea group, along with the pyridine nitrogen and methoxy oxygen of this compound, can coordinate with various metal centers to create stable and catalytically active species. mdpi.com These metal complexes could find applications in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The specific electronic and steric properties imparted by the (2-methoxypyridin-3-yl) fragment could be tuned to achieve high catalytic efficiency and selectivity.

Future Research Directions and Unexplored Avenues for 2 Methoxypyridin 3 Yl Thiourea Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future synthetic research on (2-Methoxypyridin-3-yl)thiourea is likely to focus on developing more efficient, sustainable, and versatile synthetic methodologies. While the reaction of amines with isothiocyanates is a common route, exploration into one-pot protocols and green chemistry approaches could offer significant advantages. mdpi.comuobabylon.edu.iq The use of reagents like Lawesson's reagent for the direct thionation of (2-methoxypyridin-3-yl)urea presents an alternative pathway worth investigating for its potential to improve yields and simplify purification under mild conditions. bibliotekanauki.plresearchgate.net

Furthermore, derivatization of the parent molecule opens up a vast chemical space to be explored. Strategies could include:

N-Substitutions: Introducing a variety of alkyl and aryl groups on the thiourea (B124793) nitrogen atoms can significantly alter the compound's electronic properties, solubility, and biological activity. researchgate.net

Pyridyl Ring Modifications: Functionalization of the pyridine (B92270) ring, for instance, through electrophilic substitution or metal-catalyzed cross-coupling reactions, could be explored to modulate the compound's coordination properties and steric hindrance.

Cyclization Reactions: The thiourea moiety is a versatile precursor for the synthesis of various heterocyclic compounds. researchgate.net Investigating controlled cyclization reactions of this compound could lead to the formation of novel thiazole, thiadiazole, or other sulfur-nitrogen-containing ring systems with unique properties.

A key goal of these derivatization strategies would be to enhance specific functionalities, such as the introduction of chromophores or fluorophores to aid in analytical detection and imaging. nih.gov

Advanced Spectroscopic and Imaging Techniques for Structural Characterization

A thorough understanding of the structural and electronic properties of this compound and its derivatives is fundamental for predicting their behavior and applications. While standard techniques like FT-IR, NMR, and mass spectrometry provide essential structural information, future research should leverage more advanced methods. mdpi.comtandfonline.commdpi.com

High-resolution, multi-dimensional NMR spectroscopy (e.g., HSQC, HMBC, NOESY) will be crucial for the unambiguous assignment of all protons and carbons, especially in more complex derivatives. Solid-state NMR could provide valuable insights into the compound's structure and intermolecular interactions in the solid phase. The application of specialized techniques, such as derivatization followed by offline NMR, could be employed to enhance the detection and identification of this compound in complex mixtures. nih.gov

X-ray crystallography will remain a cornerstone for determining the precise three-dimensional structure, including bond lengths, bond angles, and conformational preferences. mdpi.com This is particularly important for understanding the intramolecular and intermolecular hydrogen bonding networks, which are characteristic of thiourea derivatives and play a significant role in their solid-state packing and properties. nih.gov Advanced imaging techniques, potentially involving fluorescently tagged derivatives, could be developed to visualize the compound's localization within biological systems or its incorporation into materials.

Development of New Computational Models for Predictive Analysis

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. asianpubs.org For this compound, the development of robust computational models could accelerate the discovery of new applications.

Future research in this area could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures, spectroscopic properties (IR, NMR), and reactivity parameters. This can aid in understanding the structure-property relationships of a series of derivatives. tandfonline.com

Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets, such as enzymes or receptors. nih.govtandfonline.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. northeastern.edu Developing predictive models for these properties can help in prioritizing the synthesis of derivatives with more favorable pharmacokinetic profiles.

These computational approaches, when used in synergy with experimental studies, can create a more efficient and targeted research workflow.

Investigation of Solid-State Reactivity and Phase Transitions

The solid-state behavior of thiourea derivatives is a rich area for investigation, largely due to their propensity for forming extensive hydrogen-bonding networks. nih.gov Future research on this compound should delve into its solid-state chemistry. This includes the systematic study of its crystal packing and the identification of any polymorphic forms, as different crystal structures can lead to variations in physical properties like solubility and melting point.

The potential for forming co-crystals and inclusion compounds is another promising avenue. acs.org By co-crystallizing this compound with other molecules, it may be possible to create new materials with tailored properties. The pyridyl nitrogen and the thiourea group both offer sites for supramolecular interactions, making this compound a potentially versatile building block in crystal engineering. rsc.org

Furthermore, investigating the solid-state reactivity and any temperature- or pressure-induced phase transitions could reveal interesting material properties. Techniques such as variable-temperature X-ray diffraction and differential scanning calorimetry would be instrumental in these studies.

Expansion of Non-Clinical Applications and Materials Development

While thiourea derivatives have been extensively studied for their biological activities, there is considerable scope for exploring the non-clinical applications of this compound. mdpi.comresearchgate.net The presence of sulfur and nitrogen atoms makes it a potential ligand for metal coordination.

Future research could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridyl and thiourea groups can act as linkers to connect metal ions, potentially forming novel coordination polymers or MOFs. mdpi.com These materials have a wide range of applications in gas storage, separation, and catalysis.

Sensors: The ability of the thiourea moiety to interact with heavy metal ions suggests that this compound or its derivatives could be developed as chemosensors, for example, for the detection of mercury. nih.gov

Corrosion Inhibitors: Thiourea derivatives are known to be effective corrosion inhibitors for various metals. The potential of this compound in this application could be systematically evaluated.

Materials Science: Thioureas have found use in the production of polymers, dyes, and photographic materials. mdpi.com The unique electronic properties conferred by the 2-methoxypyridine (B126380) group might lead to the development of novel functional materials. There is also potential for its use in applications such as prion decontamination. wikipedia.org

Interdisciplinary Research Opportunities

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research projects. Collaborations between synthetic organic chemists, analytical chemists, computational modelers, materials scientists, and biologists will be essential to fully exploit its potential.

For instance, a project aimed at developing a new anticancer agent would require synthetic chemists to create a library of derivatives, biochemists to perform enzyme inhibition assays, computational chemists to model ligand-protein interactions, and cell biologists to test the compounds in cancer cell lines. northeastern.edu Similarly, the development of a new sensor material would necessitate a partnership between materials scientists, who would fabricate and characterize the material, and analytical chemists, who would evaluate its sensing performance. nih.gov The exploration of its use in agriculture as an antifungal or herbicidal agent also presents interdisciplinary opportunities. researchgate.net Such collaborative efforts will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

Q. What are the recommended synthetic routes for preparing (2-Methoxypyridin-3-yl)thiourea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling 2-methoxypyridin-3-amine with an isothiocyanate under controlled conditions. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility of intermediates.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like thiourea dimerization .
  • Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilicity of the amine.
    For purity, recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the methoxy and thiourea groups. The NH protons typically appear as broad singlets (δ 9–11 ppm) .
  • IR : Strong absorption bands for C=S (1200–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate thiourea functionality .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect hydrolytic degradation products .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in single crystals .

Q. What are the primary biological activities reported for this compound derivatives in preclinical studies?

Methodological Answer:

  • Anticancer activity : Derivatives induce apoptosis via mitochondrial depolarization (ΔψM loss) and cytochrome c release, as shown in leukemia cell lines (IC₅₀: 5–20 µM) .
  • Antimicrobial activity : Thiourea moieties disrupt bacterial biofilms (e.g., Staphylococcus aureus) with MIC values of 8–32 µg/mL .
  • Thyroid inhibition : Structural analogs inhibit thyroid peroxidase, reducing T3/T4 synthesis in rodent models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure due to potential thyroid toxicity .
  • Waste disposal : Neutralize acidic hydrolysis byproducts (e.g., H₂S) with 10% NaOH before disposal .
  • In vivo studies : Monitor thyroid-stimulating hormone (TSH) levels in animal models to assess endocrine disruption .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) with SHELX software resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer:

  • Data collection : High-resolution (<1.0 Å) SXRD data at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H···S interactions) .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize steric strain in the methoxypyridine ring .

Q. What experimental strategies can elucidate the mechanism of action of this compound in cancer cell lines?

Methodological Answer:

  • Flow cytometry : Assess apoptosis via Annexin V/PI staining and mitochondrial membrane potential (JC-1 dye) .
  • Western blotting : Quantify Bcl-2/Bax ratios and caspase-3 activation to confirm intrinsic apoptotic pathways .
  • Enzyme assays : Measure inhibition of target enzymes (e.g., urease or kinases) using fluorogenic substrates .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies of thiourea derivatives?

Methodological Answer:

  • Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites (e.g., sulfoxide derivatives) .
  • Dose optimization : Conduct dose-response studies in rodents to reconcile efficacy/toxicity thresholds (e.g., thyroid vs. anticancer effects) .
  • 3D cell models : Compare 2D monolayers with spheroids/organoids to mimic in vivo tissue complexity .

Q. What computational approaches are validated for predicting the structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • DFT calculations : B3LYP/6-31G(d,p) optimizations predict electronic properties (e.g., HOMO-LUMO gaps) correlated with antioxidant activity .
  • Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., thyroid peroxidase PDB: 1NQX) .
  • QSAR models : Use partial least squares (PLS) regression to link substituent electronic parameters (Hammett σ) with bioactivity .

Q. What in vitro and in vivo models are appropriate for assessing the thyroid-disrupting effects of this compound?

Methodological Answer:

  • In vitro : FRTL-5 rat thyroid cells measure iodide uptake inhibition and thyroglobulin expression .
  • In vivo : Sprague-Dawley rats (6-month exposure) evaluate thyroid hyperplasia and serum TSH/T4 levels .
  • Omics integration : RNA-seq identifies transcriptional changes in thyroid hormone-responsive genes (e.g., Dio1, Thrβ) .

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